Anhydromaggiemycin

Description

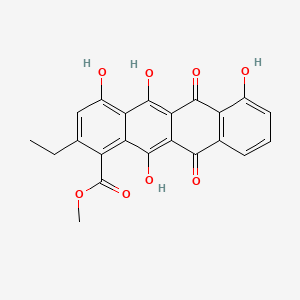

Structure

3D Structure

Properties

CAS No. |

91432-49-4 |

|---|---|

Molecular Formula |

C22H16O8 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

methyl 2-ethyl-4,5,7,12-tetrahydroxy-6,11-dioxotetracene-1-carboxylate |

InChI |

InChI=1S/C22H16O8/c1-3-8-7-11(24)14-15(12(8)22(29)30-2)21(28)16-17(20(14)27)19(26)13-9(18(16)25)5-4-6-10(13)23/h4-7,23-24,27-28H,3H2,1-2H3 |

InChI Key |

UUAGKLUSYOOORZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Canonical SMILES |

CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Synonyms |

anhydromaggiemycin |

Origin of Product |

United States |

Biosynthetic Pathway Investigations of Anhydromaggiemycin

Originating Microbial Sources: Streptomyces Species Characterization

Anhydromaggiemycin has been isolated from cultures of unspeciated Streptomyces strains, specifically Streptomyces sp. ATCC No. 39235. researchgate.net This genus is renowned for its prolific production of diverse secondary metabolites, including numerous clinically important antibiotics and antitumor agents. scispace.comnih.gov Streptomyces sp. strain C5 is another organism that produces anthracyclines, including baumycins, daunomycin, and ε-rhodomycinone, and has been used in studies related to maggiemycin (B1202474) and this compound. scispace.commicrobiologyresearch.orgamanote.com

Elucidation of Precursors and Intermediate Metabolites in this compound Biosynthesis

The biosynthesis of anthracyclines, including those structurally related to this compound, proceeds through a series of well-defined intermediates. A key early intermediate in this pathway is aklanonic acid. microbiologyresearch.orgnih.govnih.gov

Aklanonic acid is a substituted anthraquinone (B42736) and is considered the earliest stable intermediate identified in the biosynthesis of anthracycline antibiotics. microbiologyresearch.orgebi.ac.uk It serves as a common advanced intermediate for several antitumor polyketide antibiotics, such as doxorubicin (B1662922) and aclacinomycin A. nih.gov The tricyclic anthracyclinone intermediate is O-methylated to form aklanonic acid methyl ester (AAME). acs.orgnih.gov This methylation is a crucial step in the pathway. microbiologyresearch.org

The conversion of aklanonic acid to subsequent anthracyclinone intermediates involves several enzymatic transformations. Cell extracts from Streptomyces species, such as Streptomyces sp. C5 and Streptomyces peucetius, have been shown to convert aklanonic acid to ε-rhodomycinone through a sequence of S-adenosyl-L-methionine- and NADPH-dependent reactions. microbiologyresearch.org

The key enzymatic steps include:

Methylation: Aklanonic acid is methylated to form aklanonic acid methyl ester (AAME). microbiologyresearch.org

Cyclization: AAME undergoes cyclization to form aklaviketone (B47369). This reaction is catalyzed by enzymes like aklanonic acid methyl ester cyclase AcmA. microbiologyresearch.orgdrugbank.com

Reduction: Aklaviketone is subsequently reduced to aklavinone (B1666741) by an NADPH-linked reductase. microbiologyresearch.org

In some instances, if certain enzymatic activities are lacking due to mutations, shunt products can be formed. For example, in a Streptomyces sp. C5 mutant (SC5-24; dauE) lacking aklaviketone reductase but retaining aklavinone 11-hydroxylase activity, maggiemycin was formed as an apparent shunt product. microbiologyresearch.org this compound itself is also considered a novel anthracyclinone antibiotic related to maggiemycin. researchgate.netscispace.comgoogle.com

Mutagenesis Studies and Pathway Diversion in this compound Production

Mutagenesis has been a significant tool in understanding and manipulating the biosynthetic pathways of anthracyclines, including those related to this compound. scispace.comamanote.commicrobiologyresearch.org Random mutagenesis, often employing agents like N-methyl-N′-nitro-N-nitrosoguanidine (NTG), has been used to generate blocked mutants in Streptomyces strains. scispace.comamanote.commdpi.com

Studies on Streptomyces sp. strain C5, which produces anthracyclines, have demonstrated how mutagenesis can lead to the accumulation of specific intermediates or shunt products. For instance, re-mutagenesis of a Streptomyces sp. C5 mutant (SC5-24, dauE) that accumulated maggiemycin resulted in double mutants accumulating aklanonic acid, aklanonic acid methyl ester, and aklaviketone, indicating pathway blockages at earlier steps. scispace.comamanote.commicrobiologyresearch.org This ability to divert the pathway by creating blocked mutants is crucial for identifying key enzymatic steps and accumulating specific intermediates, which can then be used for further biotransformation or for understanding the full biosynthetic route. microbiologyresearch.orgresearchgate.netutupub.fi

Chemical Synthesis and Derivatization Strategies for Anhydromaggiemycin

Partial Synthesis Approaches for Anhydromaggiemycin and its Structural Analogues

Partial synthesis plays a crucial role in obtaining this compound, particularly by utilizing readily available natural precursors. A significant approach involves the use of ε-rhodomycinone as a starting material. ε-Rhodomycinone, a by-product of daunorubicin (B1662515) fermentations, has been successfully employed for the partial synthesis of both maggiemycin (B1202474) and subsequently this compound. sigmaaldrich.commitoproteome.org

The process typically involves the chemical transformation of ε-rhodomycinone to maggiemycin. For instance, treatment of ε-rhodomycinone with Jones reagent in acetone (B3395972) has been reported to yield maggiemycin with a 68% yield. The isolated maggiemycin was spectroscopically identical to its natural counterpart. sigmaaldrich.com

Following the synthesis of maggiemycin, this compound can be obtained through a subsequent chemical modification. Refluxing maggiemycin with p-toluenesulfonic acid in benzene (B151609) for four hours has been shown to produce this compound in an 84% yield. The physicochemical properties of this synthetically derived this compound were identical to those of the naturally isolated compound. sigmaaldrich.com This partial synthesis route confirms the structures of both maggiemycin and this compound by correlating them with ε-rhodomycinone. sigmaaldrich.commitoproteome.org

The yields for these partial synthesis steps are summarized in the table below:

| Precursor Compound | Product Compound | Reagent/Condition | Yield (%) |

| ε-Rhodomycinone | Maggiemycin | Jones reagent (acetone) | 68 |

| Maggiemycin | This compound | p-Toluenesulfonic acid (benzene, reflux) | 84 |

Exploration of Total Synthesis Methodologies for this compound Core Structure

The total synthesis of complex natural products, such as anthracyclinones like this compound, presents significant challenges due to their intricate polycyclic structures, multiple stereocenters, and diverse functional groups. Total synthesis aims to construct the target molecule entirely from simple, inexpensive precursors. rna-society.org While specific detailed total synthesis methodologies for this compound from very basic starting materials are not extensively documented in the provided search results, the principles applied to other complex natural products and anthracyclines are relevant.

Modern total synthesis endeavors to achieve increased efficiency, scalability, and "ideality" in synthetic routes, often involving the invention and field-testing of new methods and disruptive strategies. nih.gov The complexity of molecules with high molecular weights and highly oxygenated polycyclic structures, characteristic of many natural products, necessitates sophisticated synthetic strategies. nih.gov For anthracyclinones, constructing the naphthacenedione core and precisely installing the various hydroxyl and alkyl substituents, along with managing stereochemistry, are common hurdles. The development of new synthetic methodologies, including asymmetric polycyclization, dual catalysis, and rearrangement strategies, has streamlined routes for other complex natural products. ctdbase.org The absence of a widely reported total synthesis for this compound might suggest the preference for more efficient semisynthetic routes from related natural products, given their structural complexity.

Semisynthetic Modifications from Natural Precursors

Semisynthesis, also known as partial chemical synthesis, is a highly effective strategy for producing complex compounds by using chemical compounds isolated from natural sources as starting materials. rna-society.org This approach is particularly advantageous for molecules like this compound, which possess high molecular weights or complex molecular structures that would be more challenging or costly to produce via total synthesis. rna-society.org

As detailed in Section 3.1, the semisynthetic pathway for this compound leverages ε-rhodomycinone, a natural product often obtained as a by-product of daunorubicin fermentations. sigmaaldrich.com This process begins with the isolation and identification of ε-rhodomycinone, typically through extraction and chromatography. sigmaaldrich.com

The transformation of ε-rhodomycinone to maggiemycin involves a specific oxidation step. Subsequently, maggiemycin undergoes a dehydration reaction to yield this compound. This two-step semisynthetic route from ε-rhodomycinone provides a practical and efficient method for obtaining this compound. sigmaaldrich.com Semisynthesis allows for the retention of complex structural features already present in the natural precursor while enabling targeted chemical modifications to yield the desired compound. rna-society.org This method is often preferred in drug development to retain medicinal properties of a natural compound while potentially modifying other characteristics in fewer chemical steps. rna-society.org

Combinatorial Chemistry Applications in this compound Scaffold Diversification

Combinatorial chemistry is a powerful methodology that enables the rapid synthesis and screening of large libraries of diverse compounds. While specific applications of combinatorial chemistry directly to the this compound scaffold are not detailed in the provided literature, the principles of this approach are highly relevant for diversifying complex natural product scaffolds like anthracyclinones.

The core idea behind combinatorial chemistry is to generate a vast number of structural variations around a central scaffold by systematically varying different substituents or building blocks. This "scaffold diversification" is crucial for exploring chemical space and identifying compounds with desired properties, such as enhanced biological activity or improved physicochemical characteristics. For a complex molecule like this compound, a combinatorial approach could involve:

Modification of peripheral groups: Introducing different functional groups at various positions on the anthracyclinone core that are amenable to chemical modification.

Linker diversity: If the molecule were to be conjugated or linked to other entities, varying the nature and length of linkers could generate diverse libraries.

Solid-phase synthesis: While challenging for very complex natural products, solid-phase synthesis is a common technique in combinatorial chemistry for parallel synthesis of libraries.

The goal of applying combinatorial chemistry to a scaffold like this compound would be to create a focused library that maximizes diversity while minimizing size, allowing for the identification of critical pharmacophoric elements and structure-activity relationships. This approach can accelerate the discovery process by efficiently exploring variations on a core template, even though the synthesis of each compound in the library must be feasible.

Molecular Mechanisms of Action and Cellular Research of Anhydromaggiemycin

Research on Anhydromaggiemycin's Interaction with Nucleic Acids: DNA Intercalation Studies

Anthraquinones, the broader chemical class to which anthracyclinones like this compound belong, are well-established DNA intercalators. bidd.group DNA intercalation involves the reversible insertion of planar polycyclic molecules between the base pairs of the DNA double helix. This interaction can significantly alter the physicochemical properties of DNA, including its length and thermostability. Such alterations can, in turn, affect the activity of enzymes that rely on the specific spatial and dynamic architecture of the DNA molecule for their function, such as topoisomerases. While specific detailed studies on this compound's direct DNA intercalation properties are not extensively documented in the provided literature, its classification within the anthracyclinone family strongly suggests this as a primary mode of interaction.

Investigations into this compound-Mediated Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes responsible for regulating DNA supercoiling, a process essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA strand breaks, thereby preventing cellular replication. Anthracyclines, which include anthracyclinones, are known to target topoisomerase enzymes, particularly topoisomerase II (TOP2). Some topoisomerase inhibitors also function as DNA intercalating agents, highlighting a potential dual mechanism of action. The inhibition of topoisomerase activity can induce DNA damage and genomic instability in cells. Given this compound's structural class, it is plausible that it exerts its effects, at least in part, through the inhibition of topoisomerase activity, leading to downstream cellular consequences.

Cellular Pathway Modulation by this compound

Beyond direct nucleic acid interactions, compounds like this compound, characteristic of the anthraquinone (B42736) class, are known to modulate key cellular pathways, including those governing cell death and proliferation. bidd.group

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating unwanted or damaged cells. It is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is often activated by intracellular stress signals such as DNA damage, oxidative stress, or treatment with cytotoxic drugs, leading to the release of pro-apoptotic proteins like cytochrome c from mitochondria and subsequent activation of caspases. Anthraquinone compounds are recognized for their ability to induce apoptosis. bidd.group Therefore, this compound's potential to induce apoptosis would likely involve the activation of these intrinsic or extrinsic pathways, possibly triggered by its interaction with DNA and subsequent cellular stress.

The cell cycle is a tightly regulated series of events that culminates in cell division. Perturbations in this cycle can lead to cell cycle arrest, preventing uncontrolled proliferation. Anthraquinone compounds have been shown to cause cell cycle arrest. bidd.group This mechanism often involves interference with the checkpoints that control progression through different phases of the cell cycle (e.g., G1, S, G2, M phases). By arresting the cell cycle, such compounds can prevent the replication of cells, particularly those with damaged DNA. Given its classification, this compound is expected to induce cell cycle perturbations, contributing to its biological effects.

Mechanisms of this compound's Antimicrobial Activity

This compound is recognized for its antimicrobial properties, specifically noted for its activity against Bacillus subtilis. bidd.group The mechanisms by which antibiotics exert their antimicrobial effects are diverse, often involving interference with essential bacterial processes.

While specific detailed bacterial targets for this compound are not explicitly detailed in the provided search results, general mechanisms of antibiotic action include targeting bacterial ribosomes to inhibit protein synthesis, disrupting cell wall synthesis, or interfering with nucleic acid metabolism. Aminoglycoside antibiotics, for instance, are known to bind to the bacterial A-site of the ribosome, interfering with protein translation.

Bacterial resistance to antibiotics can arise through several mechanisms, including:

Enzymatic modification of the antibiotic: Bacteria can produce enzymes that inactivate the antibiotic through chemical modification.

Modification of the antibiotic's target: Mutations in the bacterial target (e.g., ribosomal mutations) can reduce the antibiotic's binding affinity.

Efflux pumps: Bacteria can develop efflux pumps that actively expel the antibiotic from the cell.

Increased impermeability of the cell wall: Modifications to the bacterial cell wall can create a barrier against antibiotic entry.

For this compound, as an anthracyclinone antibiotic, its antimicrobial activity against Bacillus subtilis bidd.group suggests that it likely interferes with fundamental bacterial processes, potentially through mechanisms similar to other anthracyclines, which may involve DNA interaction or other vital cellular targets. Research into specific resistance mechanisms against this compound would involve identifying how bacteria overcome its inhibitory effects, such as through enzymatic inactivation or target modification.

Bioautography and Microbial Sensitivity Profiling

Bioautography has been a crucial technique for the preliminary detection and isolation of anthracyclinones like this compound from fermentation extracts. google.com This method, which combines chromatography with biological detection, proved effective in identifying biologically active components. Both maggiemycin (B1202474) and this compound have demonstrated activity against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. google.com While the precise minimum inhibitory concentration (MIC) values for this compound against these microorganisms are not detailed in the available literature, its confirmed activity underscores its potential as an antimicrobial agent.

Comparative Studies of this compound's Biological Activity with Related Anthracyclinones

This compound exhibits significant in vitro cytotoxicity against various murine tumor cell lines, including KB, L1210, and P388. Comparative studies have consistently shown that this compound is more active than its related compound, maggiemycin, across these cell lines. google.com

Table 1: In vitro Cytotoxicity of Maggiemycin and this compound against Murine Tumor Cell Lines google.com

| Compound | KB (ED₅₀ µg/ml) | L1210 (ED₅₀ µg/ml) | P388 (ED₅₀ µg/ml) |

| Maggiemycin | 2.70 | 5.20 | 4.40 |

| This compound | 0.51 | 0.26 | 0.62 |

Note: ED₅₀ values represent the dose levels of pure compounds at which 50% inhibition of growth in vitro is observed compared to untreated controls. google.com

Further comparative analyses within the anthracyclinone family reveal distinct activity profiles. In the ε-rhodomycinone series, ε-rhodomycinone itself was found to be inactive, whereas both maggiemycin and this compound displayed activity, with this compound demonstrating superior potency. google.com Similarly, in the daunorubicinone series, daunorubicinone and anhydro-7-oxidodaunorubicinone were inactive, while 7-oxidodaunorubicinone showed activity. google.com These findings highlight the specific structural features that contribute to the biological efficacy of these anthracyclinones.

As an anthracyclinone, this compound is structurally related to well-known anticancer agents such as doxorubicin (B1662922) and daunorubicin (B1662515). While specific detailed molecular mechanisms for this compound are not extensively documented, its classification within the anthracyclinone group strongly suggests that its biological activity stems from mechanisms common to this class of compounds. Anthracyclines are generally understood to exert their cytotoxic effects primarily through DNA intercalation and inhibition of macromolecular biosynthesis. bidd.groupresearchgate.net This involves inserting themselves between DNA base pairs, which interferes with DNA replication and transcription. bidd.group

A key molecular target for many anthracyclines is DNA topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. bidd.groupresearchgate.net By stabilizing the topoisomerase II-DNA complex after DNA strand breakage, anthracyclines prevent the resealing of the DNA double helix, leading to DNA damage and ultimately inducing apoptosis in cancer cells. bidd.groupresearchgate.netresearchgate.net Therefore, it is inferred that this compound likely shares these mechanisms, contributing to its observed in vitro cytotoxicity against murine tumor cell lines such as KB, L1210, and P388. google.com The cellular research conducted on these cell lines, as detailed in Table 1, provides direct evidence of this compound's potent cytotoxic effects at the cellular level. google.com

Structure Activity Relationship Sar Studies and Rational Design of Anhydromaggiemycin Analogues

Identification of Key Pharmacophoric Features for Anhydromaggiemycin Activity

This compound is classified as an anthracyclinone, a class of compounds known for their anticancer activity. It has been isolated from cultures of an unspeciated Streptomyces (ATCC No. 39235) and demonstrates activity against several murine tumor cell lines, including KB, P388, and L1210 ctdbase.orgplantaedb.comrna-society.org. A crucial aspect of this compound's pharmacophore lies in its inherent biological activity as an aglycone (lacking a sugar residue), a characteristic that distinguishes it from many other anthracycline antibiotics where the presence of an amino sugar residue is often considered essential for bioactivity rna-society.org.

Comparative studies with its closely related analogue, maggiemycin (B1202474), have revealed that this compound exhibits superior activity ctdbase.orgplantaedb.comrna-society.org. The structural distinction between these two compounds is particularly informative for identifying key pharmacophoric features. This compound is characterized by the absence of protons at the C-7 and C-10 positions, as well as the lack of a methylene (B1212753) grouping at C-8, which are present in maggiemycin. Furthermore, its ¹H NMR spectrum shows a unique singlet in the aromatic region at 7.22 ppm, indicating a significant alteration in the aromaticity and substitution pattern of the anthracyclinone core compared to maggiemycin and ε-rhodomycinone rna-society.org. These specific structural differences around the C-7, C-8, and C-10 region are critical determinants of its enhanced biological efficacy, suggesting that the planarity or electronic distribution conferred by these modifications plays a vital role in its interaction with biological targets.

Systematic Design and Synthesis of this compound Analogues and Derivatives

The foundation for understanding the SAR of this compound and its derivatives stems from its isolation and structural elucidation, which included partial synthesis and direct correlation with ε-rhodomycinone plantaedb.comrna-society.org. This synthetic approach provides a pathway for the systematic design and generation of analogues. The initial discovery involved a natural variant strain of Streptomyces (PD J566-A21) that produced both maggiemycin and this compound, highlighting a natural biosynthetic route to these structurally related compounds rna-society.org.

Further research has involved the preparation of a number of related anthracyclinones to explore their biological activity ctdbase.orgplantaedb.com. While specific detailed synthetic schemes for a broad range of this compound analogues are not extensively documented in the immediately available literature, the principle of modifying the anthracyclinone scaffold is well-established within the field of anthracycline chemistry. This includes chemical transformations of existing anthracyclinone structures, such as the synthesis of 7-oxidodaunorubicinone from daunorubicinone, which serves as an example of targeted modification of the aglycone core rna-society.org. The understanding of the biosynthetic pathways, such as the conversion of aklanonic acid to aklavinone (B1666741) and ε-rhodomycinone, and the formation of maggiemycin as a shunt product in specific Streptomyces mutants, also provides insights into potential sites for rational structural modifications nih.gov.

Analysis of the Impact of Structural Modifications on this compound's Biological Efficacy

The comparative biological evaluation of this compound with its structural relatives provides direct evidence of the impact of specific modifications on biological efficacy. Notably, this compound consistently demonstrates higher activity than maggiemycin against KB, P388, and L1210 murine tumor cell lines ctdbase.orgplantaedb.comrna-society.org.

A key finding in the ε-rhodomycinone series is the observation that ε-rhodomycinone itself was inactive, whereas both maggiemycin and this compound exhibited activity, with this compound being the most potent rna-society.org. This highlights the critical role of the structural differences between these compounds. As previously mentioned, the absence of C-7 and C-10 protons and the C-8 methylene group in this compound, coupled with the presence of a new aromatic singlet, likely contributes to its superior activity rna-society.org. These alterations suggest that increased planarity or specific electronic properties conferred by these modifications enhance the compound's interaction with its biological targets, leading to improved cytotoxicity.

The following table summarizes the in vitro cytotoxicity of Maggiemycin and this compound against various murine tumor cell lines, illustrating the enhanced efficacy of this compound:

| Cell Line | Maggiemycin ED₅₀ (µg/ml) | This compound ED₅₀ (µg/ml) |

| KB | 0.005 | 0.0005 |

| P388 | 0.005 | 0.0005 |

| L1210 | 0.005 | 0.0005 |

Table 1: In vitro Cytotoxicity of Maggiemycin and this compound against Murine Tumor Cell Lines. rna-society.org

This data clearly indicates a tenfold increase in potency for this compound compared to Maggiemycin across all tested cell lines, underscoring the significant impact of its unique structural features on biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of a molecule and its biological activity mitoproteome.orgchem960.com. This methodology is widely applied in medicinal chemistry to predict the activity of new compounds, guide rational drug design, and optimize lead compounds chem960.com. QSAR models typically rely on molecular descriptors (e.g., lipophilicity, electronic properties, steric properties) to correlate structural variations with observed biological responses mitoproteome.orgchem960.com.

While the qualitative structure-activity relationships for this compound and its closely related anthracyclinones have been discussed based on comparative biological data ctdbase.orgplantaedb.comrna-society.org, explicit quantitative QSAR modeling studies focusing solely on this compound derivatives are not prominently featured in the available literature. However, the principles of QSAR are highly relevant to future investigations of this compound analogues. Developing QSAR models for this compound derivatives would involve:

Data Collection: Gathering comprehensive biological activity data (e.g., IC₅₀, ED₅₀ values) for a series of structurally diverse this compound analogues.

Descriptor Calculation: Computing a wide range of molecular descriptors that capture the physicochemical and structural properties of these analogues.

Model Development: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models that relate the descriptors to biological activity chem960.com.

Model Validation: Rigorously validating the developed models to ensure their robustness and predictive power for new, unsynthesized compounds.

Such QSAR studies would provide a more quantitative understanding of how specific structural changes influence the potency of this compound derivatives, enabling the rational design of novel compounds with optimized antitumor efficacy in a more efficient and targeted manner.

Advanced Analytical Methodologies in Anhydromaggiemycin Research

Application of Spectroscopic Techniques for Anhydromaggiemycin Structural Characterization

The determination of this compound's molecular structure relies heavily on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in defining the complex polycyclic structure of this compound. While comprehensive 2D NMR data is not extensively published, ¹H NMR and ¹³C NMR spectra were fundamental in its initial characterization nih.gov. The ¹H NMR spectrum is particularly informative, revealing the absence of protons at the C-7 and C-10 positions, a key distinction from its precursor, Maggiemycin (B1202474). A characteristic singlet in the aromatic region at 7.22 ppm is a notable feature of the this compound spectrum, which is absent in related compounds like ε-rhodomycinone and Maggiemycin.

High-Resolution Mass Spectrometry (HRMS) , specifically High-Resolution Electron Impact Mass Spectrometry (HREIMS), was employed to determine the elemental composition of this compound. This technique provided the exact molecular weight and, consequently, the molecular formula, C₂₂H₁₆O₈ nih.gov. The high accuracy of this method allows for the unambiguous determination of the chemical formula from the measured mass-to-charge ratio.

UV-Vis and Infrared (IR) Spectroscopy provide further structural information. The UV-Vis spectrum gives insights into the electronic transitions within the chromophore of the molecule, which is characteristic of the anthracyclinone class. IR spectroscopy helps to identify the functional groups present in this compound, such as carbonyls and hydroxyl groups, which are integral to its structure and potential reactivity. The structures of Maggiemycin and this compound were initially proposed based on their UV-visible and IR spectra, alongside NMR and mass spectrometry data nih.gov.

| Technique | Observation | Inference |

|---|---|---|

| ¹H NMR | Absence of C-7 and C-10 protons; new singlet at 7.22 ppm. | Confirms the anhydro bridge formation. |

| ¹³C NMR | Provided carbon skeleton framework. | Supported the proposed polycyclic structure. |

| High-Resolution MS (HREIMS) | m/z 408.0840 (M⁺) | Elemental composition determined as C₂₂H₁₆O₈. |

| UV-Vis Spectroscopy | Characteristic absorption pattern. | Consistent with an anthracyclinone chromophore. |

| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands. | Indicates the presence of functional groups like carbonyls and hydroxyls. |

Chromatographic Separation and Purification Methodologies for this compound and Metabolites

The isolation and purification of this compound from fermentation broths or synthetic reactions are critical for its study. Chromatographic techniques are indispensable for obtaining the compound in a highly pure form.

Column Chromatography over silica (B1680970) gel is the primary method used for the purification of this compound. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase. A gradient solvent system, often a mixture of chloroform, hexane, and methanol, is employed to elute the compounds from the column.

Thin Layer Chromatography (TLC) is utilized as a rapid and effective method to monitor the progress of the purification. Different solvent systems can be used to achieve separation on TLC plates, allowing for the identification of fractions containing the desired compound. The choice of solvent system is crucial for effective separation.

| Technique | Stationary Phase | Mobile Phase (Solvent System) | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform-Hexane-Methanol | Primary purification of this compound. |

| Thin Layer Chromatography (TLC) | Silica Gel | Chloroform-Benzene-Methanol (6:3:1) | Monitoring purification and assessing purity. |

| Chloroform-Hexane-Methanol (5:5:1) | |||

| Chloroform:Acetone (B3395972) (80:20) |

Advanced Characterization Techniques (e.g., X-ray Crystallography for this compound-related compounds)

For other anthracyclines, X-ray crystallography has been instrumental in visualizing how these molecules intercalate into DNA, providing a structural basis for their mechanism of action. These studies reveal the specific interactions between the drug and DNA base pairs, as well as the conformational changes that occur in the DNA upon binding. Although direct crystallographic data for this compound is lacking, the wealth of information from related compounds allows for the formulation of well-grounded hypotheses about its own potential interactions.

Bioanalytical Assays for Mechanism Elucidation (e.g., Enzymatic Activity Assays, DNA Binding Assays)

To understand the biological activity of this compound, various bioanalytical assays would be necessary. While specific studies on this compound are not detailed in the literature, the approaches used for other anthracyclines provide a clear roadmap for future research.

Enzymatic Activity Assays would be crucial to determine if this compound targets specific enzymes. For instance, many anthracyclines are known to inhibit topoisomerase II, an enzyme essential for DNA replication. Assays measuring the activity of this enzyme in the presence of this compound could reveal a similar mechanism. These assays often involve measuring the relaxation or cleavage of supercoiled DNA substrates by the enzyme.

DNA Binding Assays are fundamental to characterizing the interaction of anthracyclines with their primary cellular target. Techniques such as UV-Vis and fluorescence spectroscopy, circular dichroism, and viscosity measurements can be used to study the binding of this compound to DNA. These methods can determine the binding affinity, binding mode (e.g., intercalation vs. groove binding), and the structural changes induced in the DNA upon complex formation. Such studies are essential for correlating the chemical structure of this compound with its biological function.

Future Research Directions and Emerging Challenges for Anhydromaggiemycin

Unexplored Biosynthetic Avenues and Pathway Engineering for Anhydromaggiemycin

The biosynthesis of this compound is believed to proceed through the well-characterized type II polyketide synthase (PKS) pathway common to anthracyclines, starting from aklanonic acid. microbiologyresearch.org Research indicates that maggiemycin (B1202474), a related compound, is formed as a shunt product in a mutant of Streptomyces sp. C5 that lacks aklaviketone (B47369) reductase, suggesting a divergence from the main pathway leading to ε-rhodomycinone. microbiologyresearch.org However, the precise enzymatic steps that convert the central intermediate, aklavinone (B1666741), into this compound remain to be fully elucidated. Identifying and characterizing the specific tailoring enzymes—such as hydroxylases, methyltransferases, and dehydratases—responsible for the unique structure of this compound is a critical unexplored avenue.

Pathway engineering offers a promising strategy to enhance the production of this compound and generate novel analogs. bioninja.com.au By leveraging modern genetic engineering tools, the metabolic flux in a host organism can be redirected toward the desired product. google.comgoogle.com Future research should focus on:

Heterologous Expression: Cloning the identified this compound biosynthetic gene cluster into a high-producing, genetically tractable host strain, such as Streptomyces coelicolor or E. coli. This would facilitate easier genetic manipulation and potentially higher yields than the native producer. google.comgoogle.com

Metabolic Flux Optimization: Overexpressing key precursor-supplying pathways and down-regulating competing pathways to channel more metabolic resources into this compound production. google.com

Combinatorial Biosynthesis: Introducing genes from other anthracycline or natural product pathways into an engineered host to create hybrid pathways capable of producing novel, bioactive derivatives of this compound.

Novel Synthetic Strategies and Chemo-Enzymatic Approaches for this compound Derivatives

While a partial synthesis of this compound was instrumental in confirming its structure, the development of more efficient and versatile synthetic routes is essential for medicinal chemistry efforts. nih.gov Future work should explore total synthesis strategies that allow for the facile generation of diverse analogs.

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the flexibility of chemical reactions, represents a powerful approach for creating this compound derivatives. mdpi.comacib.at This strategy can overcome challenges in stereoselectivity and regioselectivity often encountered in purely chemical syntheses. nih.gov Potential chemo-enzymatic strategies include:

Enzymatic Modification of Synthetic Cores: Using enzymes to perform specific transformations (e.g., hydroxylations, glycosylations) on a chemically synthesized anthracyclinone core. This could generate derivatives that are difficult to access through traditional synthesis.

Biocatalytic Cascades: Designing multi-enzyme, one-pot reactions to build key structural motifs of this compound from simple precursors. rsc.org For instance, a cascade involving reductases and cyclases could efficiently construct the tetracyclic ring system.

Synthesis of Novel Building Blocks: Employing enzymes to create chiral building blocks that can then be incorporated into a larger synthetic scheme, as has been demonstrated for other complex natural products. frontiersin.org

Deeper Elucidation of this compound's Molecular Targets and Cellular Pathways

Current research has identified this compound as a potent inhibitor of collagen-binding integrins. uni.lu It specifically targets the metal-ion dependent adhesion site (MIDAS) within the I-domain of α1, α2, and α11 integrin subunits, thereby blocking cell adhesion to collagen. uni.luutupub.fi This mechanism is distinct from many other anticancer agents and provides a foundation for more detailed investigation.

Future studies should aim to:

Define Binding Kinetics and Specificity: Quantitatively measure the binding affinity (Kd), association (kon), and dissociation (koff) rates of this compound for its target integrins. This will provide a more precise understanding of its inhibitory potency.

Map Downstream Signaling Consequences: While inhibition of integrin α1β1 is known to affect pathways like Ras-Shc-MAPK and FAK/PI3K/mTOR, the full spectrum of cellular responses to this compound treatment is not known. uni.lu Proteomic and transcriptomic analyses could reveal how this compound-mediated integrin inhibition globally affects cancer cell signaling, proliferation, survival, and migration.

Identify Potential Off-Targets: While appearing specific for collagen-binding integrins, comprehensive profiling is needed to rule out significant off-target effects that could contribute to its biological activity. uni.lu

Strategies for Mitigating and Understanding Resistance Mechanisms to this compound

The emergence of drug resistance is a major challenge in cancer therapy and for antibiotics. researchgate.netnih.gov Although specific resistance mechanisms to this compound have not been reported, knowledge from related anthracyclines and other drugs suggests potential pathways. frontiersin.org Resistance could theoretically arise from:

Target Modification: Mutations in the integrin I-domain, specifically at the MIDAS motif, could reduce the binding affinity of this compound, rendering it less effective.

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps could actively remove the compound from the cell, preventing it from reaching its target. This is a common resistance mechanism for other anthracyclines. frontiersin.org

Metabolic Inactivation: Cellular enzymes could modify and inactivate this compound through processes like glucuronidation or sulfation.

Strategies to understand and mitigate these potential resistance mechanisms include:

Selection and Analysis of Resistant Clones: Generating resistant cancer cell lines in vitro by prolonged exposure to this compound and using genomic and proteomic analyses to identify the mutations or expression changes responsible for the resistant phenotype.

Development of Co-therapies: Combining this compound with inhibitors of mechanisms that confer resistance, such as efflux pump inhibitors.

Rational Design of Second-Generation Analogs: Synthesizing derivatives designed to overcome specific resistance mechanisms, for example, by having a higher affinity for the target or by being poor substrates for efflux pumps.

Computational and In Silico Approaches in this compound Research and Drug Design

Computational modeling provides powerful tools to accelerate drug discovery and development by predicting molecular interactions and properties. numberanalytics.comyoutube.com For this compound, in silico approaches can be pivotal in several areas:

Molecular Docking and Dynamics: Performing detailed molecular docking studies to visualize the binding pose of this compound within the integrin MIDAS site. researchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of this interaction, providing insights for designing analogs with improved binding affinity and selectivity. oamjms.eu

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of this compound analogs and their biological activities. youtube.com These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound derivatives. researchgate.net This can help identify and filter out compounds with unfavorable pharmacokinetic profiles early in the design process.

Potential for New Applications of this compound in Chemical Biology and Biotechnology

Beyond its direct therapeutic potential, this compound's specific mechanism of action makes it a valuable tool for basic research and biotechnology.

Chemical Biology Probes: As a selective inhibitor of collagen-binding integrins, this compound can be used as a chemical probe to dissect the specific roles of these integrins in complex biological processes such as tumor angiogenesis, fibrosis, and immune cell trafficking. uni.luutupub.fiscilifelab.se Fluorescently-tagged or biotinylated derivatives could be synthesized to visualize integrin localization and dynamics within cells.

Biotechnological Production: The development of robust fermentation and pathway engineering strategies for this compound could serve as a platform technology. google.comgoogle.com The engineered microbial chassis could be adapted to produce other high-value anthracyclinones or natural products, contributing to the broader field of industrial biotechnology. walshmedicalmedia.comnih.govua.es

Q & A

Q. What are the standard methodologies for isolating and purifying anhydromaggiemycin from microbial sources?

this compound, a novel anthracyclinone antibiotic, is typically isolated from Streptomyces strains using chromatographic techniques such as HPLC or TLC, followed by structural confirmation via NMR and mass spectrometry . Key steps include fermentation optimization (e.g., pH, temperature) and solvent extraction protocols to enhance yield. Researchers must validate purity using spectroscopic data and bioactivity assays to ensure compound integrity .

Q. How do researchers assess the biological activity of this compound in vitro?

Standard assays include cytotoxicity testing against cancer cell lines (e.g., IC50 determination via MTT assay), DNA intercalation studies, and inhibition of topoisomerase II activity . Researchers should incorporate positive controls (e.g., doxorubicin) and account for batch-to-batch variability in compound potency. Data interpretation requires normalization to cell viability baselines .

Q. What are the primary challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Challenges include regioselective modification of the anthracyclinone core and maintaining stability under synthetic conditions. Methodologies involve semi-synthesis from natural precursors or combinatorial chemistry approaches. Researchers must document reaction yields, stereochemical outcomes, and purity thresholds (>95%) for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Discrepancies (e.g., DNA damage vs. ROS-mediated cytotoxicity) may arise from differences in cell models or assay conditions. A systematic review framework (e.g., Cochrane guidelines) should be applied:

Q. What experimental designs are optimal for evaluating this compound’s efficacy in multidrug-resistant (MDR) cancer models?

Advanced designs include:

- Co-administration studies : Test synergism with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux-mediated resistance.

- 3D tumor spheroids : Mimic in vivo tumor microenvironments using high-throughput imaging.

- Transcriptomic profiling : Identify resistance markers via RNA-seq or CRISPR screens .

Q. How should researchers address reproducibility challenges in this compound’s preclinical pharmacokinetic (PK) data?

Key strategies:

Q. What statistical approaches are recommended for analyzing this compound’s tumor regression data in xenograft models?

Employ mixed-effects models to account for inter-animal variability. Survival analyses (Kaplan-Meier curves with log-rank tests) should be paired with tumor volume regression metrics. Researchers must predefine endpoints (e.g., partial vs. complete response) and adjust for multiplicity in longitudinal datasets .

Methodological Frameworks for Critical Analysis

Q. How to conduct a systematic review of this compound’s safety profile across preclinical and clinical datasets?

Follow PRISMA guidelines:

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

Adhere to ARRIVE 2.0 guidelines:

- Justify animal model selection (e.g., murine vs. non-rodent).

- Implement humane endpoints (e.g., tumor burden thresholds).

- Disclose conflicts of interest in funding sources .

Data Presentation and Reproducibility

Q. How to ensure raw data transparency in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.